molecular formula C9H6N4O2 B14881566 6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid

Cat. No.: B14881566
M. Wt: 202.17 g/mol
InChI Key: NFULWWWHSXEDSV-UHFFFAOYSA-N
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Description

6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyrazine with a suitable pyrimidine precursor under acidic conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid
  • 4-(Pyrazin-2-yl)pyrimidine-2-carboxylic acid
  • 2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid

Uniqueness

6-(Pyrazin-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific arrangement of pyrazine and pyrimidine rings, which imparts distinct chemical and biological properties. This compound exhibits higher potency and selectivity in certain biological assays compared to its analogs, making it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

6-pyrazin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)7-3-6(12-5-13-7)8-4-10-1-2-11-8/h1-5H,(H,14,15)

InChI Key

NFULWWWHSXEDSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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